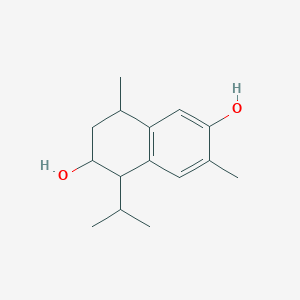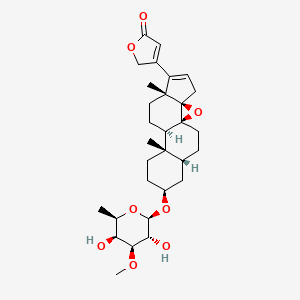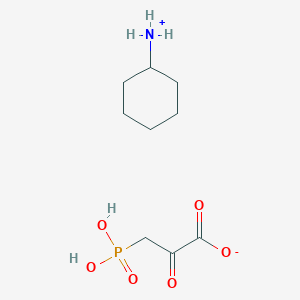
Cafeato de octadecilo
Descripción general
Descripción
Octadecyl caffeate (OC) is an alkyl caffeate that is composed of a linear chain of 18 carbon atoms with a carboxylic acid group at one end and a hydroxyl group at the other end. It is a synthetic compound that is used in various scientific research applications. OC is a versatile molecule that has been used in a variety of biochemical and physiological experiments, as well as in drug delivery systems. In
Aplicaciones Científicas De Investigación
Actividad antioxidante
El cafeato de octadecilo, como otros ésteres del ácido cafeico, ha demostrado tener actividad antioxidante {svg_1} {svg_2}. Esto significa que puede ayudar a proteger las células del daño causado por los radicales libres, que son moléculas inestables que pueden causar estrés oxidativo y contribuir al envejecimiento y enfermedades como el cáncer.
Industria alimentaria
Debido a sus propiedades antioxidantes, el this compound podría utilizarse potencialmente en la industria alimentaria {svg_3}. Los antioxidantes se añaden a menudo a los productos alimenticios para evitar la oxidación, una reacción química que puede hacer que los alimentos se estropeen.
Industria cosmética
El this compound también podría tener aplicaciones en la industria cosmética {svg_4}. Muchos cosméticos contienen antioxidantes para ayudar a proteger la piel del daño oxidativo, que puede provocar signos de envejecimiento como arrugas y manchas de la edad.
Industria farmacéutica
Las propiedades antioxidantes del this compound podrían hacerlo útil en la industria farmacéutica {svg_5}. Los antioxidantes se utilizan a menudo en los medicamentos para ayudar a proteger las células del cuerpo del daño.
Mecanismo De Acción
Target of Action
Octadecyl caffeate is a caffeate ester that can be isolated from Merremia tuberosa It’s known that caffeic acid derivatives have been studied for their unique biological activities such as anti-tumor, anti-oxidation, anti-inflammatory, and immune regulation .
Mode of Action
It’s known that caffeic acid and its derivatives can modulate pi3-k/akt, ampk, and m-tor signaling cascades both in vitro and in vivo .
Biochemical Pathways
Caffeic acid and its derivatives are first synthesized in plants through the shikimic acid pathway, in which phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid and its derivatives .
Pharmacokinetics
It’s known that caffeic acid, a related compound, is found in foods in its esterified form, making it difficult to be absorbed by the body .
Result of Action
Octadecyl caffeate has been found to stimulate glucose uptake at 25 and 50 ug/mL . It’s also implicated in weevil resistance, as it reduced feeding and oviposition when applied to the surface of susceptible varieties in laboratory bioassays .
Action Environment
It’s known that the compound can be isolated from merremia tuberosa , suggesting that its production and availability may be influenced by the growth conditions of this plant.
Análisis Bioquímico
Biochemical Properties
Octadecyl caffeate plays a significant role in biochemical reactions due to its antioxidative properties . It interacts with various enzymes, proteins, and other biomolecules. For instance, Octadecyl caffeate has been shown to inhibit lipid peroxidation, which is a process that can lead to cell damage . This inhibition is achieved through its interaction with free radicals, thereby preventing oxidative stress . Additionally, Octadecyl caffeate can stimulate glucose uptake in cells, which is mediated by its interaction with glucose transporters .
Cellular Effects
Octadecyl caffeate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, Octadecyl caffeate can enhance the antioxidant defense system of cells by upregulating the expression of antioxidant enzymes . This upregulation helps in protecting cells from oxidative damage. Furthermore, Octadecyl caffeate has been reported to modulate the activity of key signaling pathways involved in cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of Octadecyl caffeate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Octadecyl caffeate can bind to specific enzymes and inhibit their activity, thereby preventing the formation of reactive oxygen species . Additionally, it can activate certain transcription factors that regulate the expression of antioxidant genes . These molecular interactions contribute to the overall antioxidative effect of Octadecyl caffeate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Octadecyl caffeate can change over time. Studies have shown that Octadecyl caffeate is relatively stable under standard laboratory conditions . Its stability can be affected by factors such as temperature and pH . Over time, Octadecyl caffeate may undergo degradation, leading to a reduction in its antioxidative properties . Long-term studies have also indicated that prolonged exposure to Octadecyl caffeate can result in adaptive changes in cellular function, such as increased expression of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of Octadecyl caffeate vary with different dosages in animal models. At low doses, Octadecyl caffeate has been shown to exert beneficial effects, such as enhanced antioxidant defense and improved glucose metabolism . At high doses, it can cause toxic or adverse effects, including oxidative stress and tissue damage . Threshold effects have also been observed, where the beneficial effects of Octadecyl caffeate plateau at a certain dosage, beyond which no further improvement is seen .
Metabolic Pathways
Octadecyl caffeate is involved in various metabolic pathways, including those related to antioxidant defense and glucose metabolism . It interacts with enzymes such as superoxide dismutase and catalase, which play crucial roles in neutralizing reactive oxygen species . Additionally, Octadecyl caffeate can influence metabolic flux by modulating the activity of key metabolic enzymes . These interactions help in maintaining cellular homeostasis and protecting cells from oxidative damage.
Transport and Distribution
Within cells and tissues, Octadecyl caffeate is transported and distributed through specific transporters and binding proteins . It can be taken up by cells via glucose transporters and distributed to various cellular compartments . The localization and accumulation of Octadecyl caffeate within cells can influence its activity and function . For instance, its accumulation in mitochondria can enhance mitochondrial antioxidant defense .
Subcellular Localization
Octadecyl caffeate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications . For example, Octadecyl caffeate can be directed to mitochondria through specific targeting sequences, where it exerts its antioxidative effects . Additionally, its presence in the nucleus can modulate the expression of antioxidant genes .
Propiedades
IUPAC Name |
octadecyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)21-19-24-18-20-25(28)26(29)23-24/h18-21,23,28-29H,2-17,22H2,1H3/b21-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVZEPLDLPYECM-XUTLUUPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69573-60-0 | |
| Record name | Octadecyl caffeate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069573600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCTADECYL CAFFEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458UK7GX7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Octadecyl caffeate and where is it found naturally?
A1: Octadecyl caffeate is a naturally occurring caffeic acid ester found in various plant species. It has been isolated from the roots of Ipomoea batatas (sweet potato) [], Daphne genkwa [, ], and Gypsophila oldhamiana [], the stems of Daphne genkwa [], and the roots of Nepenthes thorelii (a type of pitcher plant) [].
Q2: What is the molecular formula and weight of Octadecyl caffeate?
A2: The molecular formula of Octadecyl caffeate is C27H42O4, and its molecular weight is 430.6 g/mol.
Q3: What are some of the reported biological activities of Octadecyl caffeate?
A3: Research suggests Octadecyl caffeate may play a role in plant defense mechanisms. For example, in sweet potato, higher concentrations of Octadecyl caffeate on the root surface correlated with resistance to weevils Cylas puncticollis and Cylas brunneus []. In vitro studies showed that application of synthesized Octadecyl caffeate to susceptible sweet potato varieties reduced weevil feeding and oviposition [].
Q4: Has the anti-malarial activity of Octadecyl caffeate been investigated?
A4: While Octadecyl caffeate itself has not been directly tested for anti-malarial activity, it was isolated alongside other compounds from Nepenthes thorelii roots that displayed in vitro anti-malarial potential []. Further research is needed to determine if Octadecyl caffeate contributes to this activity.
Q5: Are there any studies on the anti-inflammatory activity of Octadecyl caffeate?
A5: While not directly studied, Octadecyl caffeate was found in fractions of Daphne genkwa stem extracts that showed anti-inflammatory activity in a mice ear swelling model []. This suggests it might contribute to the overall anti-inflammatory effect, but further research is needed to confirm its specific role.
Q6: What analytical techniques are commonly used to identify and quantify Octadecyl caffeate?
A6: Liquid chromatography-mass spectrometry (LC-MS) is a common technique used to identify and quantify Octadecyl caffeate in plant extracts []. Other techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for structural characterization [, , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







